![molecular formula C10H17ClN2O2S B2891975 N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride CAS No. 38353-79-6](/img/structure/B2891975.png)
N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride
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Overview
Description
N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride, also known as AMSH, is a sulfonamide compound that has been widely used in scientific research. The compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Scientific Research Applications
Coordination Chemistry
- A study highlighted the role of "N-(3-Aminopropyl)-4-methylbenzenesulfonamide" in controlling copper(II) coordination geometry via supramolecular assembly in the solid state. The strong intermolecular hydrogen bonding between amine and sulfonamide units forces energetically unfavorable coordination geometries at the copper centers, similar to metalloenzymes in nature (White et al., 1999).
Antimicrobial Studies
- A novel compound related to the sulfonamide family was synthesized and shown to have significant antimicrobial activity against various bacteria and fungi strains. This study suggests the potential of sulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Future Directions
: Functionalization of cycloolefin polymer surfaces by plasma-enhanced chemical vapour deposition: comprehensive characterization and analysis of the contact surface and the bulk of aminosiloxane coatings : Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as … : Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3 …
Mechanism of Action
Target of Action
Similar compounds such as spermidine, a polyamine formed from putrescine, are found in almost all tissues in association with nucleic acids . They are thought to help stabilize some membranes and nucleic acid structures .
Mode of Action
It is suggested that it may destroy cell walls by chemical reaction with the exterior structures and by entering and disintegrating the inner phospholipid-bilayer based membrane structures .
Biochemical Pathways
Polyamines, which are structurally similar to N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride, are known to regulate plant growth, development, and stress tolerance . They activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms. These activations modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .
Pharmacokinetics
Similar compounds like spermidine are known to be absorbed and distributed throughout the body, metabolized, and excreted .
Result of Action
It is suggested that it may have a significant impact on cell wall integrity and stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride. It should be kept away from food, drink, and animal feeding stuffs .
properties
IUPAC Name |
N-(3-aminopropyl)-4-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11;/h3-6,12H,2,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJSZMCJYDVVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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